molecular formula C17H30N2 B14306629 2,3,5-Tributyl-6-methylpyrazine CAS No. 116660-18-5

2,3,5-Tributyl-6-methylpyrazine

Cat. No.: B14306629
CAS No.: 116660-18-5
M. Wt: 262.4 g/mol
InChI Key: SKVVCYKDLOHMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Tributyl-6-methylpyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at opposite positions. This particular compound is known for its unique structural configuration, which includes three butyl groups and one methyl group attached to the pyrazine ring. Pyrazines are widely recognized for their aromatic properties and are often used in flavorings and fragrances.

Preparation Methods

The synthesis of 2,3,5-Tributyl-6-methylpyrazine can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes or ketones with diamines under controlled conditions. For instance, the reaction between 2,3-butanedione and 1,2-diaminopropane in the presence of a catalyst such as Raney nickel can yield the desired pyrazine derivative . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, pH adjustment, and the use of specific solvents.

Chemical Reactions Analysis

2,3,5-Tributyl-6-methylpyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the pyrazine ring into dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the butyl and methyl positions, leading to the formation of various substituted pyrazines. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,5-Tributyl-6-methylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5-Tributyl-6-methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, pyrazine derivatives can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the pyrazine derivative .

Comparison with Similar Compounds

2,3,5-Tributyl-6-methylpyrazine can be compared with other similar pyrazine derivatives, such as:

Properties

CAS No.

116660-18-5

Molecular Formula

C17H30N2

Molecular Weight

262.4 g/mol

IUPAC Name

2,3,5-tributyl-6-methylpyrazine

InChI

InChI=1S/C17H30N2/c1-5-8-11-15-14(4)18-16(12-9-6-2)17(19-15)13-10-7-3/h5-13H2,1-4H3

InChI Key

SKVVCYKDLOHMDG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(C(=N1)CCCC)CCCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.